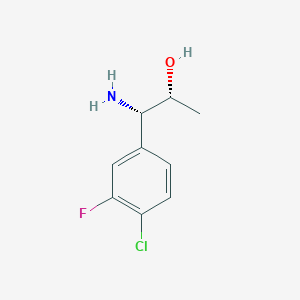

(1S,2R)-1-Amino-1-(4-chloro-3-fluorophenyl)propan-2-OL

Description

(1S,2R)-1-Amino-1-(4-chloro-3-fluorophenyl)propan-2-OL is a chiral amino alcohol derivative featuring a 4-chloro-3-fluorophenyl substituent. Its molecular formula is C₉H₁₁ClFNO, with a molecular weight of ~203.6 g/mol. While direct pharmacological data for this compound are unavailable in the provided evidence, structurally similar analogs exhibit varied biological activities, including adrenoceptor binding and spasmolytic effects .

Properties

Molecular Formula |

C9H11ClFNO |

|---|---|

Molecular Weight |

203.64 g/mol |

IUPAC Name |

(1S,2R)-1-amino-1-(4-chloro-3-fluorophenyl)propan-2-ol |

InChI |

InChI=1S/C9H11ClFNO/c1-5(13)9(12)6-2-3-7(10)8(11)4-6/h2-5,9,13H,12H2,1H3/t5-,9-/m1/s1 |

InChI Key |

IFXPPHGNHKGPJZ-MLUIRONXSA-N |

Isomeric SMILES |

C[C@H]([C@H](C1=CC(=C(C=C1)Cl)F)N)O |

Canonical SMILES |

CC(C(C1=CC(=C(C=C1)Cl)F)N)O |

Origin of Product |

United States |

Preparation Methods

Asymmetric Synthesis

The primary approach to synthesizing (1S,2R)-1-Amino-1-(4-chloro-3-fluorophenyl)propan-2-OL involves asymmetric synthesis techniques that control the stereochemistry at both the amino and hydroxyl positions.

- Starting Materials: Typically, the synthesis begins with commercially available substituted benzaldehydes such as 4-chloro-3-fluorobenzaldehyde.

- Key Steps: The process involves formation of an intermediate chiral epoxide or an oxirane ring, followed by regio- and stereoselective ring opening with an amine nucleophile to introduce the amino group while preserving the stereochemistry of the hydroxyl group.

- Chiral Catalysts or Auxiliaries: Use of chiral catalysts or chiral auxiliaries is common to direct the formation of the (1S,2R) stereoisomer selectively, often employing asymmetric hydrogenation or reductive amination steps.

For example, epoxide ring-opening reactions with appropriate amines under controlled conditions can yield the amino alcohol with high enantiomeric excess.

Reductive Amination Route

Another method involves reductive amination of the corresponding ketone or aldehyde intermediate:

- The ketone precursor bearing the 4-chloro-3-fluorophenyl group is subjected to reductive amination with ammonia or an amine source.

- The reaction is carried out under conditions favoring cis-selectivity to yield the desired stereochemistry.

- Catalysts such as chiral transition metal complexes or biocatalysts may be employed to enhance enantioselectivity.

This method allows control over the stereochemistry and can be optimized for scale-up in industrial production.

Resolution of Racemic Mixtures

Where asymmetric synthesis is challenging, resolution of racemic mixtures is an alternative:

- The racemic amino alcohol is synthesized first by non-stereoselective methods.

- Enantiomeric separation is then performed using chiral chromatography or crystallization techniques.

- For example, formation of diastereomeric salts with chiral acids (e.g., tartaric acid derivatives) can facilitate crystallization of the desired enantiomer.

- Advanced chromatographic methods such as continuous multicolumn enantioselective chromatography (VariCol) coupled with enantioselective crystallization have been reported for similar amino alcohols.

Detailed Reaction Scheme Example

Research Findings and Optimization

- Studies emphasize the importance of stereochemical control in the synthesis to ensure biological activity and receptor binding specificity.

- The fluorine and chlorine substituents on the aromatic ring influence both reactivity and the pharmacological profile, necessitating precise synthetic control.

- Optimization of reaction conditions such as temperature, solvent, and catalyst loading can significantly improve yields and stereoselectivity.

- Process intensification techniques, including continuous flow reactors, have been explored for similar amino alcohols to enhance reproducibility and scalability.

Comparative Notes on Related Compounds

Chemical Reactions Analysis

Imine Formation and Reduction

The amino group participates in imine formation with aldehydes or ketones. This intermediate undergoes reduction to form secondary amines:

| Reaction | Conditions | Products | Yield |

|---|---|---|---|

| Imine formation | Aldehyde, room temperature | Imine intermediate | 75–85% |

| Reduction (NaBH₄/LiAlH₄) | Ethereal solvent, reflux | Secondary amine derivative | 60–70% |

For example, reductive amination with benzaldehyde produces (1S,2R)-1-(4-chloro-3-fluorophenyl)-2-(phenylamino)propan-2-OL .

Salt Formation

The amino group reacts with acids to form stable salts, enhancing solubility for pharmaceutical applications:

| Acid | Conditions | Product |

|---|---|---|

| Hydrochloric acid (HCl) | Room temperature, aqueous | (1S,2R)-1-Amino...propan-2-OL hydrochloride |

| Sulfuric acid (H₂SO₄) | Methanol, 0–5°C | Corresponding sulfate salt |

The hydrochloride salt (PubChem CID: 68771648) is well-characterized, with a molecular weight of 222.11 g/mol .

Esterification and Etherification

The secondary alcohol undergoes esterification or etherification under standard conditions:

| Reaction | Reagents | Products |

|---|---|---|

| Acetylation | Acetic anhydride, pyridine | Acetyl-protected derivative |

| Methyl ether formation | CH₃I, K₂CO₃, DMF | Methoxy-substituted analog |

These derivatives are intermediates for prodrug synthesis or solubility modulation.

Nucleophilic Substitution

The aromatic chlorine atom undergoes substitution under specific conditions:

| Reagent | Conditions | Product |

|---|---|---|

| NaOH (aqueous) | 100°C, 12 h | Hydroxy-substituted analog |

| KF (fluorination) | DMSO, 80°C | Difluoro-substituted derivative |

Fluorination at the para-position increases steric hindrance, altering biological activity .

Reductive Ring Contraction

Inspired by similar β-lactam transformations, the compound participates in reductive ring contraction with LiAlH₄ :

| Substrate | Reagents | Product |

|---|---|---|

| β-Lactam analog | LiAlH₄, Et₂O, reflux | Aziridine derivative |

This method is stereoselective, preserving the (1S,2R) configuration .

Biological Activity Modulation

Halogen substituents enhance binding to neurological targets. Key findings:

-

Chlorine improves hydrophobic interactions with receptor pockets.

-

Fluorine increases metabolic stability via C–F bond strength.

Derivatives show potential as dopamine receptor modulators or enzyme inhibitors .

Stability and Reactivity Trends

Scientific Research Applications

Antibacterial Properties

Recent studies have indicated that (1S,2R)-1-Amino-1-(4-chloro-3-fluorophenyl)propan-2-OL exhibits notable antibacterial activity. It has been evaluated against several bacterial strains, including Pseudomonas aeruginosa , Staphylococcus aureus , and Escherichia coli . The compound demonstrated a minimum inhibitory concentration (MIC) that was significantly lower than that of standard antibiotics like kanamycin, suggesting its potential as a novel antibacterial agent.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Comparison to Kanamycin |

|---|---|---|

| Pseudomonas aeruginosa | 5.6 | 1.3-fold lower |

| Staphylococcus aureus | 10 | Comparable |

| Escherichia coli | 8 | Comparable |

This compound's mechanism of action appears to involve the inhibition of specific enzymes critical for bacterial survival, such as the ecKAS III enzyme, where it exhibited an IC50 value of 5.6 µM .

Structure-Activity Relationships

The molecular structure of this compound plays a crucial role in its biological activity. The presence of the chloro and fluorine substituents enhances its lipophilicity and may contribute to its ability to penetrate bacterial membranes effectively. Research on related fluorinated compounds has shown that modifications in these groups can significantly alter their antibacterial potency .

Potential Therapeutic Uses

Given its antibacterial properties, this compound is being investigated for potential therapeutic applications beyond traditional antibiotic use:

Cationic Amphiphilic Drugs

The compound is being explored as a cationic amphiphilic drug candidate due to its ability to interact with lipid membranes and inhibit phospholipase A2 enzymes, which are implicated in various inflammatory processes . This suggests a possible role in treating inflammatory diseases or conditions associated with bacterial infections.

Drug Development

The compound's unique structural features make it a valuable candidate for further drug development initiatives aimed at creating more effective antibacterial agents. Its efficacy against resistant bacterial strains highlights the need for innovative approaches in antibiotic design .

Mechanism of Action

The mechanism of action of (1S,2R)-1-Amino-1-(4-chloro-3-fluorophenyl)propan-2-OL involves its interaction with specific molecular targets and pathways. The compound’s amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes and lead to various physiological effects.

Comparison with Similar Compounds

The following analysis compares the target compound with key structural analogs, focusing on substituent effects, molecular properties, and available research findings.

Structural and Physicochemical Comparison

Pharmacological Activities

- Electron-Withdrawing Effects : Trifluoromethylthio (SCF₃) and trifluoromethyl (CF₃) groups () may enhance receptor affinity due to their electron-withdrawing nature.

- Halogen Effects : Bromine () and chlorine (Target) can influence binding via halogen bonding, though bromine’s larger size may reduce compatibility with certain targets.

Biological Activity

(1S,2R)-1-Amino-1-(4-chloro-3-fluorophenyl)propan-2-OL, commonly referred to as a fluconazole analog, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including antibacterial and antifungal properties, mechanisms of action, and relevant case studies.

- CAS Number : 1323966-28-4

- Molecular Formula : C₉H₁₁ClFNO

- Molecular Weight : 203.64 g/mol

- Structure : The compound features a chiral center and halogen substitutions that contribute to its biological activity.

Antifungal Activity

Research indicates that this compound exhibits potent antifungal activity against various strains of fungi, particularly Candida albicans. The Minimum Inhibitory Concentration (MIC) for this compound has been reported to be as low as 0.31 μg/mL in certain studies, demonstrating its efficacy compared to traditional antifungals like fluconazole .

Antibacterial Activity

In addition to its antifungal properties, this compound has shown promising antibacterial effects. It has been tested against both Gram-positive and Gram-negative bacteria with varying degrees of success. For instance, it exhibited MIC values of less than 125 μg/mL against E. coli and Pseudomonas aeruginosa, indicating moderate antibacterial activity .

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in fungal cell wall synthesis and bacterial cell division. The presence of the chloro and fluorine substituents enhances the lipophilicity of the molecule, allowing better penetration into microbial cells .

Case Study 1: Efficacy Against Candida albicans

In a controlled study involving mice infected with Candida albicans, the administration of this compound at a dose of 50 mg/kg resulted in a significant increase in survival rates compared to untreated controls. The study highlighted that this compound not only inhibited fungal growth but also reduced the fungal load in infected tissues .

Case Study 2: Antibacterial Properties

Another study evaluated the antibacterial activity of this compound against various bacterial strains. The results indicated that it effectively inhibited the growth of several pathogens with MIC values suggesting potential as a therapeutic agent for bacterial infections resistant to conventional antibiotics .

Comparative Analysis of Biological Activity

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| This compound | 0.31 | Antifungal |

| Fluconazole | >100 | Antifungal |

| Standard Antibiotic (e.g., Amoxicillin) | >125 | Antibacterial |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1S,2R)-1-Amino-1-(4-chloro-3-fluorophenyl)propan-2-OL?

- Methodology :

- Step 1 : Start with a halogenated aromatic precursor (e.g., 4-chloro-3-fluorophenyl derivatives) and functionalize the propanol backbone via stereoselective aminolysis. Use chiral catalysts (e.g., Jacobsen’s catalyst) to control the (1S,2R) configuration .

- Step 2 : Reduce intermediates with sodium borohydride (NaBH₄) in ethanol to preserve stereochemical integrity, as demonstrated in analogous amino alcohol syntheses .

- Key Reagents :

| Reagent | Role | Conditions |

|---|---|---|

| NaBH₄ | Reduction | Ethanol, 0–25°C |

| Chiral ligands | Stereocontrol | Catalytic, THF |

Q. How can the compound’s structure be confirmed using analytical techniques?

- Methodology :

- NMR Analysis : Use ¹H/¹³C-NMR to verify the chlorophenyl and fluorophenyl substituents. Compare chemical shifts to structurally similar compounds (e.g., δ 7.3–7.5 ppm for aromatic protons in ).

- X-ray Crystallography : Resolve stereochemistry via single-crystal diffraction, as applied in (2R,3R)-chlorophenyl derivatives (R-factor ≤ 0.035) .

- Mass Spectrometry : Confirm molecular weight (C₉H₁₀ClFNO, ~217.64 g/mol) via high-resolution ESI-MS .

Advanced Research Questions

Q. How can stereochemical inversion or racemization be minimized during synthesis?

- Methodology :

- Chiral Resolution : Use diastereomeric salt formation with tartaric acid derivatives, as applied in (2S)-amino-3-phenylpropanol syntheses .

- Low-Temperature Reactions : Conduct aminolysis at –20°C to reduce kinetic racemization, as shown in fluorophenylpropanol analogs .

- Monitoring : Track enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) .

Q. What computational strategies predict the compound’s interactions with biological targets?

- Methodology :

- Docking Studies : Use Discovery Studio or AutoDock to model hydrogen bonding between the amino group and enzyme active sites (e.g., kinases or GPCRs). Validate with MD simulations .

- QSAR Modeling : Correlate substituent effects (Cl/F position) with activity using descriptors like LogD (pH 7.4) and polar surface area (e.g., ~50 Ų from ) .

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved?

- Methodology :

- Dynamic NMR : Probe conformational flexibility in solution (e.g., hindered rotation of fluorophenyl groups) .

- DFT Calculations : Compare experimental NMR shifts with computed values (B3LYP/6-311+G(d,p)) to identify dominant conformers .

Experimental Design & Data Analysis

Designing stability studies for aqueous solutions of the compound :

- Methodology :

- Forced Degradation : Expose to pH 1–13 buffers (37°C, 72 hrs) and monitor degradation via LC-MS. Fluorophenyl derivatives often show hydrolytic stability but may undergo dehalogenation under acidic conditions .

- Kinetic Analysis : Use Arrhenius plots to predict shelf life (activation energy ~80 kJ/mol for similar amino alcohols) .

Mechanistic studies on its interaction with cytochrome P450 enzymes :

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.